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molecular formula C8H13ClN2O3 B8759086 2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

Cat. No. B8759086
M. Wt: 220.65 g/mol
InChI Key: RYOCUQXJPZUIFE-UHFFFAOYSA-N
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Patent
US04804665

Procedure details

In a mixture solvent consisting of methanol (100 ml) and 1N hydrochloric acid (50 ml) was dissolved 8-benzyl-2-benzyloxy-2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride (16.0 g). The solution was subjected to catalytic reduction at 40° C. for 12 hours under atmospheric pressure, using palladium as the catalyst. After the reaction, the catalyst was removed, and the solvent was evaporated off under reduced pressure. The residual solid was recrystallized from ethanol to obtain 8.9 g of a colorless solid, m.p. 250° to 277° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
8-benzyl-2-benzyloxy-2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.C([N:10]1[CH2:29][CH2:28][C:13]2([C:17](=[O:18])[N:16]([O:19]CC3C=CC=CC=3)[C:15](=[O:27])[CH2:14]2)[CH2:12][CH2:11]1)C1C=CC=CC=1>[Pd].CO>[ClH:1].[OH:19][N:16]1[C:15](=[O:27])[CH2:14][C:13]2([CH2:12][CH2:11][NH:10][CH2:29][CH2:28]2)[C:17]1=[O:18] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
8-benzyl-2-benzyloxy-2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride
Quantity
16 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC2(CC(N(C2=O)OCC2=CC=CC=C2)=O)CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.ON1C(C2(CC1=O)CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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